molecular formula C19H21N5O3S2 B2578085 N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1351644-08-0

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2578085
CAS RN: 1351644-08-0
M. Wt: 431.53
InChI Key: SSQCBIBXCILUOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole ring and an isoxazole ring. These types of compounds often have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole and isoxazole rings, as well as the various functional groups attached to these rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions, particularly at the functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the polarity of the functional groups, the overall shape of the molecule, and the presence of any charged groups would all influence its properties .

Scientific Research Applications

Synthesis and Biological Activities

Compounds containing 1,3,4-thiadiazole, a core component of the chemical of interest, have been synthesized and evaluated for their biological activities. These derivatives exhibit a range of pharmacological properties, including antimicrobial, antilipase, and antiurease activities. Specifically, derivatives synthesized via microwave-assisted methods have shown moderate to good antimicrobial activity against various microorganisms, and some compounds have displayed significant antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticancer Potential

Another significant area of research has been the exploration of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety for their potent anticancer agents. These compounds have been synthesized and evaluated in vitro, demonstrating significant anticancer activity against various cancer cell lines. The structure-activity relationships suggest these derivatives as promising anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial Studies

The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives and their preliminary antimicrobial studies have also been a focus. These derivatives have been designed to explore their antibacterial and antifungal activities. This research avenue highlights the therapeutic potential of 1,3,4-thiadiazole derivatives in treating various pathological conditions, including infections, inflammation, and hypertension (Ameen & Qasir, 2017).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s hard to predict the exact mechanism of action for this compound .

Future Directions

The future research directions for a compound like this could be very broad and would depend on its biological activity. Potential areas of interest could include medicinal chemistry, if the compound shows biological activity, or materials science, if the compound has interesting physical or chemical properties .

properties

IUPAC Name

N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-3-4-5-13-6-8-14(9-7-13)20-16(25)11-28-19-23-22-18(29-19)21-17(26)15-10-12(2)27-24-15/h6-10H,3-5,11H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQCBIBXCILUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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